![molecular formula C8H18N2 B14178545 N,1-Dimethylazepan-4-amine CAS No. 919200-86-5](/img/structure/B14178545.png)
N,1-Dimethylazepan-4-amine
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Overview
Description
N,1-Dimethylazepan-4-amine is an organic compound with the molecular formula C8H18N2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,1-Dimethylazepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 4-chloroazepane with dimethylamine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethylazepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing the dimethylamine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
N,1-Dimethylazepan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,1-Dimethylazepan-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar structure but with a pyridine ring instead of azepane.
N,N-Dimethylcyclohexylamine: Similar structure but with a cyclohexane ring instead of azepane .
Uniqueness
N,1-Dimethylazepan-4-amine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to six-membered or five-membered ring analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
919200-86-5 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,1-dimethylazepan-4-amine |
InChI |
InChI=1S/C8H18N2/c1-9-8-4-3-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
QOIPDKIRDZCJER-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(CC1)C |
Origin of Product |
United States |
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